N-(4-chlorophenethyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide
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Overview
Description
N-(4-chlorophenethyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenethyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the urea group: This step involves the reaction of an amine with an isocyanate or carbamoyl chloride.
Attachment of the phenethyl and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or phenyl groups.
Reduction: Reduction reactions could target the urea group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-chlorophenethyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide may have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenethyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide would depend on its specific biological target. It could involve:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of specific biochemical pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenethyl)-2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxamide
- N-(4-fluorophenethyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide
Uniqueness
N-(4-chlorophenethyl)-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide may have unique properties due to the specific combination of functional groups, which can influence its biological activity, stability, and solubility compared to similar compounds.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[(4-fluorophenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O2S/c20-13-3-1-12(2-4-13)9-10-22-17(26)16-11-28-19(24-16)25-18(27)23-15-7-5-14(21)6-8-15/h1-8,11H,9-10H2,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQJQMGHCYRBJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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